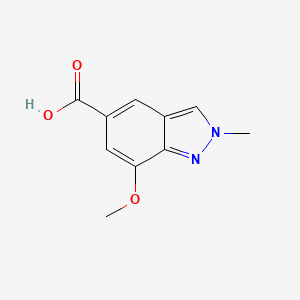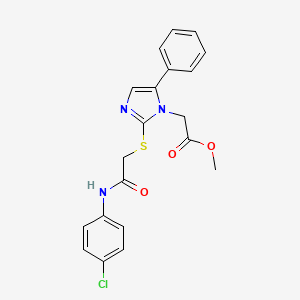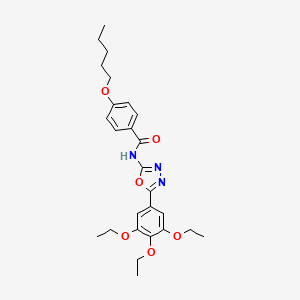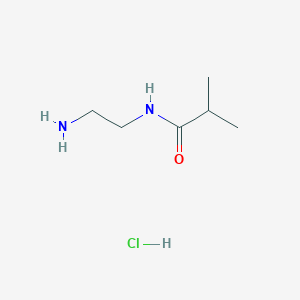
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide, also known as A-804598, is a selective antagonist of the P2X7 receptor. P2X7 receptor is a membrane protein that is involved in various physiological and pathological processes, including inflammation, pain, and immune response. A-804598 has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Manufacturing Routes
The development of efficient manufacturing routes for compounds with the tetrahydroisoquinoline and benzamide structures is crucial for pharmaceutical applications. For instance, Walker et al. (2010) describe an efficient synthesis pathway for an anticonvulsant compound, highlighting the importance of such methodologies in drug development (Walker et al., 2010).
Antimicrobial and Antitubercular Activities
The exploration of novel carboxamide derivatives of quinolones, including structures similar to the compound , has shown promising antimicrobial and antitubercular activities. Kumar et al. (2014) synthesized a series of novel substituted N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives, demonstrating their potential as antimicrobial agents (Kumar et al., 2014).
Anticancer Applications
Research into tetrahydroisoquinoline derivatives has identified potential anticancer applications. Redda et al. (2010) explored the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, evaluating their efficacy as anticancer agents on various cancer cell lines. This study underscores the therapeutic potential of such compounds in oncology (Redda et al., 2010).
Analgesic and Anti-inflammatory Agents
The synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives, including functionalities akin to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide, has been explored for their potential analgesic and anti-inflammatory properties. Abadi et al. (2005) demonstrated the efficacy of such derivatives in vivo, contributing to the development of safer analgesic and anti-inflammatory medications (Abadi et al., 2005).
Imaging Agent Development
The design and synthesis of benzamide analogues, particularly those incorporating fluorine-18, have been pursued for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). Such studies, as conducted by Tu et al. (2007), are pivotal in enhancing cancer diagnostics and treatment monitoring (Tu et al., 2007).
Propiedades
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c1-12(25)24-9-8-13-4-7-17(10-15(13)11-24)23-18(26)14-2-5-16(6-3-14)19(20,21)22/h2-7,10H,8-9,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDGTCVJKBVQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2711883.png)

![2-(1,3-dimethyl-2,4-dioxo-7-propylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2711888.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-phenylacetamide](/img/structure/B2711891.png)
![(E)-3-(2-fluorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2711893.png)


![Ethyl 3-{[([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acetyl]amino}benzoate](/img/structure/B2711898.png)
![4-isobutyl-N-isopropyl-1-((4-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2711900.png)




